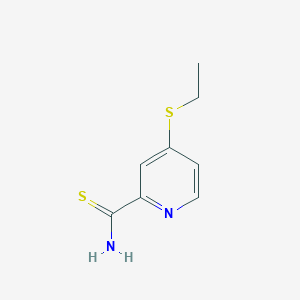

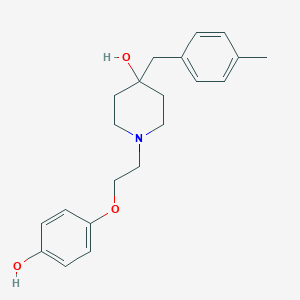

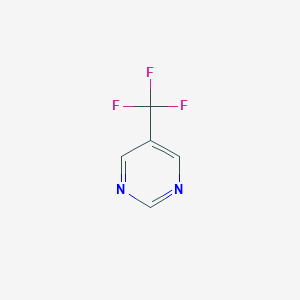

![molecular formula C70H96O2P2 B070190 [2-[2-双(3,5-二叔丁基苯基)膦基-6-甲氧基苯基]-3-甲氧基苯基]-双(3,5-二叔丁基苯基)膦 CAS No. 167709-31-1](/img/structure/B70190.png)

[2-[2-双(3,5-二叔丁基苯基)膦基-6-甲氧基苯基]-3-甲氧基苯基]-双(3,5-二叔丁基苯基)膦

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phosphine derivatives, including bis(di-tert-butylphosphanyl)methane complexes and similar phosphorous-containing compounds, are of significant interest due to their applications in catalysis, organic synthesis, and the formation of complex molecular structures. These compounds exhibit unique chemical and physical properties, making them valuable in various chemical reactions and materials science.

Synthesis Analysis

The synthesis of phosphine derivatives typically involves complex reactions under controlled conditions. For example, the preparation of bis[(di-tert-butylphosphanyl)methyl]methylphosphane involves reacting precursors with sulfur to form trisulfides, showcasing the reactivity of these compounds towards sulfur and their potential as bidentate ligands in molybdenum complexes (Krill et al., 1993).

Molecular Structure Analysis

Molecular structure determinations, often through X-ray crystallography, reveal the intricate arrangements of atoms within these compounds. The molecular structure insights are crucial for understanding the reactivity and potential applications of phosphine derivatives. For instance, the study of rhodium complexes with bis(di-tert-butylphosphanyl)methane provides valuable information on the geometry and electronic structure, essential for their catalytic activity (Hofmann et al., 1992).

Chemical Reactions and Properties

Phosphine derivatives participate in a variety of chemical reactions, demonstrating their versatility. Their reactivity with sulfur, selenium, and other elements to form stable derivatives highlights their potential in synthesizing new compounds with desired functionalities. For example, the reactivity of [Bis(trimethylsilyl)]amino-N-t-butylphospha(III)azene with sulfur and selenium to form stable derivatives showcases the broad chemical reactivity spectrum of these compounds (Scherer & Kuhn, 1974).

科学研究应用

合成和催化应用

手性膦环的合成是有机化学领域的一块基石,突出了磷化合物在不对称催化反应中的效用。例如,源自 D-甘露醇的手性羟基单膦和双膦在各种功能化烯烃的不对称氢化反应中表现出显着的对映选择性。这表明磷配体在提高催化效率和选择性方面具有潜力,使其对合成应用具有价值 (Li 等人,2000)。

配体设计和空间效应

为低配位磷中心设计和合成空间位阻系统,提供了配体结构对含磷化合物反应性和稳定性的影响的见解。此类研究表明,四芳基苯基可以充当空间要求高的配体,促进具有桥接磷中心的 novel 材料的合成。这些研究强调了空间位阻在调节磷化合物的性质和反应性中的关键作用 (Shah 等人,2000)。

属性

IUPAC Name |

[2-[2-bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H96O2P2/c1-63(2,3)45-33-46(64(4,5)6)38-53(37-45)73(54-39-47(65(7,8)9)34-48(40-54)66(10,11)12)59-31-27-29-57(71-25)61(59)62-58(72-26)30-28-32-60(62)74(55-41-49(67(13,14)15)35-50(42-55)68(16,17)18)56-43-51(69(19,20)21)36-52(44-56)70(22,23)24/h27-44H,1-26H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYRAYONARLAQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)OC)OC)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H96O2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1031.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane | |

CAS RN |

192138-05-9, 167709-31-1 |

Source

|

| Record name | (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis{bis[3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis{bis[3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

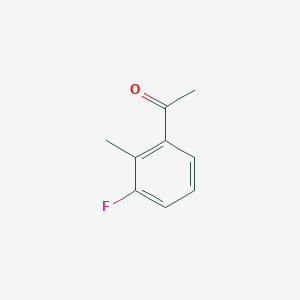

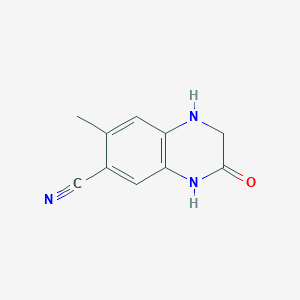

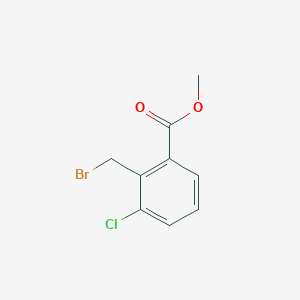

![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)

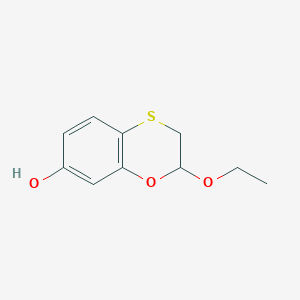

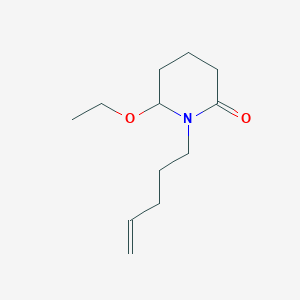

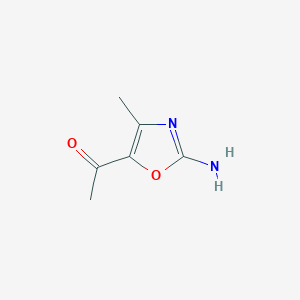

![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)

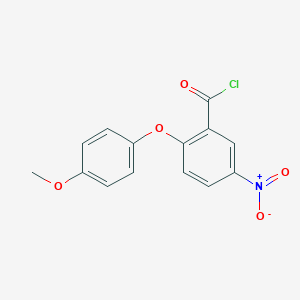

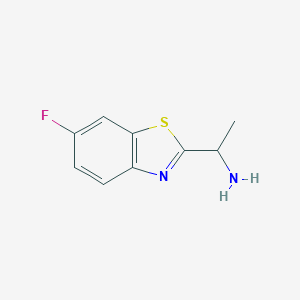

![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)